molecular formula C27H31ClN4O3 B10868467 6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one

6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B10868467
M. Wt: 495.0 g/mol
InChI Key: IUHFOIMUPLVDDB-UHFFFAOYSA-N
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Description

6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity, and is functionalized with multiple substituents that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro substituent at the desired position.

    Piperidine and Piperazine Functionalization: The piperidine and piperazine rings are introduced through nucleophilic substitution reactions. The piperidine ring can be attached using a suitable piperidine derivative, while the piperazine ring is introduced by reacting with 2-hydroxyethylpiperazine.

    Final Coupling: The final step involves coupling the functionalized quinoline with the piperidine and piperazine derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline core or the carbonyl group, potentially forming dihydroquinoline derivatives or alcohols.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound’s quinoline core is of interest due to its potential antimicrobial and antimalarial properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

Medicinally, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with various biological pathways, making it a candidate for drug discovery programs targeting diseases like cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The piperazine and piperidine rings may enhance binding affinity to specific proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative with antimalarial activity.

    Quinacrine: Used as an antiprotozoal agent.

    Piperaquine: A bisquinoline antimalarial drug.

Uniqueness

What sets 6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both piperidine and piperazine rings, along with the hydroxyethyl group, provides multiple sites for interaction with biological targets and further chemical modifications.

Properties

Molecular Formula

C27H31ClN4O3

Molecular Weight

495.0 g/mol

IUPAC Name

6-chloro-3-[3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]piperidin-1-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H31ClN4O3/c28-21-8-9-23-22(17-21)24(19-5-2-1-3-6-19)25(26(34)29-23)32-10-4-7-20(18-32)27(35)31-13-11-30(12-14-31)15-16-33/h1-3,5-6,8-9,17,20,33H,4,7,10-16,18H2,(H,29,34)

InChI Key

IUHFOIMUPLVDDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCN(CC5)CCO

Origin of Product

United States

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